Cymoxanil

Descripción general

Descripción

Cymoxanil is a foliar fungicide known for its protective and curative action. It exhibits contact and local systemic activity and is particularly effective against pathogens such as Peronospora, Phytophthora, and Plasmopara species . This compound is commonly used in agriculture to protect crops like vines, hops, potatoes, tomatoes, cucurbits, and lettuce from fungal diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis typically involves the reaction of ethyl isocyanate with cyanoacetic acid, followed by the addition of methoxyamine to form the methoxyimino group . The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile and water .

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification. The process involves the use of reversed-phase columns and specific eluent compositions to ensure high purity and yield . The final product is often formulated into wettable powders or water-dispersible granules for agricultural use .

Análisis De Reacciones Químicas

Types of Reactions: Cymoxanil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. It is sensitive to hydrolysis, especially under alkaline conditions, leading to the breakdown of the cyano and methoxyimino groups .

Common Reagents and Conditions:

Hydrolysis: Occurs in the presence of water, especially at higher pH levels.

Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

Substitution: Involves the replacement of functional groups under specific conditions.

Major Products Formed: The primary products of this compound reactions include cyanoacetic acid derivatives and various substituted ureas, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Safety and Toxicological Assessments

While cymoxanil is effective against fungal pathogens, its safety profile has been a subject of investigation:

- Toxicity Studies : Research has shown that repeated oral doses of this compound can lead to biochemical alterations and histopathological changes in animal models, indicating potential risks for human health with long-term exposure .

- Environmental Impact : this compound has been assessed for its environmental safety. It is considered minimally toxic to mammals and birds but shows slight toxicity to aquatic organisms . Regulatory bodies have conducted evaluations to ensure that its application does not pose significant risks to non-target species or ecosystems .

Agricultural Applications

This compound is primarily used in the following ways:

- Foliar Application : It is commonly sprayed on crops to prevent fungal infections during critical growth stages.

- Seed Treatment : In some cases, this compound is applied as a seed treatment to protect seedlings from early-stage fungal diseases .

Efficacy in Strawberry Cultivation

A recent study focused on the use of this compound for controlling Phytophthora diseases in strawberries. The research aimed to collect data on efficacy and crop safety to support its registration for this specialty crop. Results indicated significant disease control with minimal adverse effects on crop yield .

Impact on Wheat Mycotoxin Levels

Another study evaluated the impact of this compound on mycotoxin production in wheat grains treated with fungicides. The findings suggested that while some mycotoxin levels increased with fungicide application, others were significantly reduced compared to untreated controls, indicating a complex interaction between fungicides and mycotoxin dynamics .

Comparative Efficacy

| Application Method | Target Crop | Efficacy Rate | Safety Level |

|---|---|---|---|

| Foliar Application | Potatoes | High | Minimal toxicity to mammals |

| Seed Treatment | Strawberries | Moderate | Slightly toxic to fish |

| Soil Application | Various field crops | Variable | Safe for non-target species |

Mecanismo De Acción

Cymoxanil exerts its fungicidal effects by disrupting RNA synthesis through the inhibition of dihydrofolate reductase (DHFR) activity . This inhibition affects the synthesis of nucleotides, ultimately leading to the death of fungal cells. The compound targets the DHFR enzyme in various organisms, including fungi and plants .

Comparación Con Compuestos Similares

Metalaxyl: Another fungicide used to control oomycete fungi.

Famoxadone: A fungicide with a different mode of action, targeting mitochondrial respiration in fungi.

Uniqueness of Cymoxanil: this compound’s unique ability to inhibit DHFR and its dual protective and curative action make it a valuable tool in agricultural fungicide management. Its relatively low resistance development compared to other fungicides like metalaxyl further highlights its importance .

Actividad Biológica

Cymoxanil (CYM) is a systemic fungicide widely used in agriculture to combat various fungal diseases, particularly those caused by oomycetes such as Phytophthora infestans and Plasmopara viticola. Its effectiveness against downy mildew in crops like tomatoes and grapes has made it a crucial component in integrated pest management strategies. Understanding the biological activity of this compound is essential for assessing its environmental impact and potential health risks.

Antifungal Activity

This compound exhibits its antifungal properties primarily through the disruption of cellular processes in target organisms. Research indicates that CYM affects growth and viability in Saccharomyces cerevisiae (baker's yeast), a model organism for studying eukaryotic cells. Key findings include:

- Inhibition of Growth : this compound inhibits cell growth and biomass production, independent of the carbon source (glucose or galactose) used in the culture medium .

- Impact on RNA Synthesis : CYM targets RNA biosynthesis, potentially inhibiting the dihydrofolate reductase (DHFR) enzyme, which is crucial for nucleotide synthesis . This inhibition leads to significant transcriptomic changes, affecting genes involved in various metabolic pathways.

Cellular and Molecular Effects

This compound induces genome-wide alterations in yeast cells, particularly affecting membrane transporter systems. This results in:

- Disruption of Membrane Integrity : The compound alters lipid-raft organization and decreases plasma membrane potential, leading to intracellular acidification .

- Transcriptomic Changes : RNA sequencing reveals significant upregulation and downregulation of genes related to sulfur metabolism and organic acid metabolism, indicating a broad impact on cellular metabolism .

Subchronic Toxicity in Animal Models

Studies have investigated the chronic effects of this compound exposure in rats, revealing dose-dependent toxicological effects:

- Histopathological Changes : High doses of this compound (2 mg/kg) resulted in severe liver damage, including piecemeal necrosis and inflammatory responses. Other affected organs included kidneys and lungs, with notable histopathological alterations observed .

- Biochemical Alterations : Significant increases in serum enzymes (AST, ALT, ALP) indicated liver necrosis and renal damage. Acetylcholinesterase activity was also inhibited, suggesting impacts on synaptic transmission .

Summary of Findings from Toxicity Studies

| Dose (mg/kg) | Liver Damage | Kidney Damage | Other Effects |

|---|---|---|---|

| 0.5 | Mild | None | None |

| 1 | Moderate | Mild | None |

| 2 | Severe | Severe | Neurotoxicity |

These findings underscore the potential health risks associated with prolonged exposure to this compound.

Efficacy Against Downy Mildew

A study evaluating the efficacy of this compound against Pseudoperonospora cubensis (causing downy mildew on cucumbers) demonstrated that:

- Bioefficacy : this compound significantly reduced disease incidence at various concentrations when used alone or in combination with Mancozeb . This highlights its role as an effective fungicide in agricultural settings.

Environmental Impact Studies

Research has also focused on the environmental persistence of this compound. It has been shown to remain stable under various conditions, raising concerns about its long-term ecological effects. For instance:

Propiedades

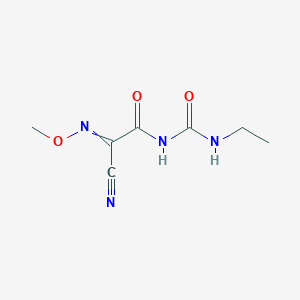

IUPAC Name |

2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERJKGMBORTKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(=NOC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032358 | |

| Record name | Cymoxanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] | |

| Record name | Cymoxyanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Hexane: 1.85; toluene: 5.29; acetonitrile: 57; ethyl acetate: 28; n-octanol: 1.43; methanol: 22.9 g/L; acetone: 62.4 g/L; methylene chloride: 133.0 (all in g/L at 20 °C), In water, 890 mg/L at 20 °C | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |

| Record name | CYMOXANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.32 at 25 °C | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |

| Record name | CYMOXANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000113 [mmHg], 1.13X10-6 mm Hg at 20 °C | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |

| Record name | Cymoxyanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |

| Record name | CYMOXANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

57966-95-7 | |

| Record name | Cymoxanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57966-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cymoxanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYMOXANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

160-161 °C, Peach color; mp: 159-160 °C /Technical/ | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |

| Record name | CYMOXANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.